molecular formula C15H13NO3 B11710293 2,7-Dimethoxy-9H-fluoren-9-one oxime CAS No. 299443-44-0

2,7-Dimethoxy-9H-fluoren-9-one oxime

Cat. No.: B11710293
CAS No.: 299443-44-0
M. Wt: 255.27 g/mol
InChI Key: JXJWUGYSTWEARC-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-9H-fluoren-9-one oxime is a functionalized fluorene derivative designed for advanced research applications, particularly in medicinal chemistry and materials science. This compound integrates a fluorenone oxime moiety, recognized as a key pharmacophore in the development of novel antimicrobial agents, with methoxy substituents that influence its electronic properties and bioavailability. Research on structurally similar O-aryl-carbamoyl-oxymino-fluorene derivatives has demonstrated significant efficacy against planktonic and biofilm-embedded microbial strains, such as Staphylococcus aureus and Candida albicans , highlighting the potential of this chemical scaffold in addressing antimicrobial resistance . The fluorenone core is also a versatile building block in organic synthesis, used in the construction of complex N-heterocycles via intramolecular rearrangement reactions, which are valuable for creating pharmaceutically active compounds . As a key intermediate, this compound can be utilized to synthesize more complex molecules, including analogs of Tilorone, a known antiviral and interferon-inducing agent . Its structure is also of interest in materials science for developing organic luminescent compounds . Researchers can leverage this chemical to explore new synthetic pathways, develop antimicrobial and antiviral agents, and engineer functional organic materials. This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

299443-44-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

N-(2,7-dimethoxyfluoren-9-ylidene)hydroxylamine

InChI

InChI=1S/C15H13NO3/c1-18-9-3-5-11-12-6-4-10(19-2)8-14(12)15(16-17)13(11)7-9/h3-8,17H,1-2H3

InChI Key

JXJWUGYSTWEARC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)OC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Precursor Synthesis: 2,7-Dimethoxy-9H-fluoren-9-one

The immediate precursor to the target oxime is 2,7-Dimethoxy-9H-fluoren-9-one. Its synthesis involves establishing the tricyclic fluorenone core and ensuring the correct placement of the methoxy (B1213986) substituents.

The construction of the fluorenone skeleton is a foundational step in the synthesis of its derivatives. Several strategies are well-documented in organic chemistry for creating this tricyclic system. uni-muenchen.deorganic-chemistry.org A prevalent method is the intramolecular Friedel-Crafts-type acylation of biphenyl (B1667301) derivatives. uni-muenchen.de Other significant synthetic routes include the oxidation of fluorenes or fluorenols and the Pschorr cyclization. uni-muenchen.de

Modern approaches often utilize palladium-catalyzed reactions, which offer high efficiency and functional group tolerance. organic-chemistry.org For instance, a palladium-catalyzed cyclocarbonylation of ortho-halobiaryls can produce a wide range of substituted fluoren-9-ones in very high yields. organic-chemistry.org Another advanced method involves a palladium-catalyzed reaction of 2-bromobenzaldehydes with arylboronic acids, which proceeds through a C-H activation and oxidation sequence to form the fluorenone structure. organic-chemistry.org

Achieving the specific 2,7-dimethoxy substitution pattern on the fluorenone core can be accomplished through various routes. A common strategy involves the synthesis of 2,7-dihydroxy-9-fluorenone as a key intermediate, which is then methylated. researchgate.net

The synthesis of 2,7-dihydroxy-9-fluorenone can be achieved from dipotassium 2,7-fluorenedisulfonate salt via alkali fusion and subsequent dehydration. researchgate.net Another route starts from Methyl 4,4'-dihydroxy-[1,1'-biphenyl]-2-carboxylate, which undergoes cyclization with zinc chloride (ZnCl2) and polyphosphoric acid (PPA) to yield 2,7-dihydroxy-9-fluorenone with a high yield of 95%. chemicalbook.com A recently developed method involves the oxygenation of fluorene (B118485), followed by nitration, reduction, and diazotization to form the 2,7-dihydroxy-9-fluorenone intermediate. google.com

Once 2,7-dihydroxy-9-fluorenone is obtained, the hydroxyl groups can be converted to methoxy groups via a Williamson ether synthesis. This typically involves treating the dihydroxy compound with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This alkylation is a standard and effective method for preparing 2,7-dialkoxy-9-fluorenones. researchgate.net The photophysical properties of methoxy-substituted fluorenones are known to be influenced by the position of the substituents on the core structure. researchgate.netresearchgate.net

Oximation Reactions for 2,7-Dimethoxy-9H-fluoren-9-one Oxime

Oximation is the chemical conversion of a ketone or aldehyde to an oxime. For 2,7-Dimethoxy-9H-fluoren-9-one, this involves reacting the ketone functional group at the 9-position with a hydroxylamine reagent.

The classical and most widely used method for preparing oximes is the reaction of a ketone with hydroxylamine hydrochloride. researchgate.netresearchgate.net This reaction is typically carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine. researchgate.netnih.gov The base is necessary to neutralize the HCl released from the hydroxylamine salt. The general procedure involves heating a mixture of the ketone, hydroxylamine hydrochloride, and a base in a solvent such as ethanol. researchgate.netnih.gov For example, fluoren-9-one can be converted to its oxime in 92% yield by reacting it with hydroxylamine hydrochloride in an ethanol/water mixture at 70°C. nih.gov

While effective, this classical method has drawbacks, including potentially long reaction times, the use of toxic solvents and bases like pyridine, and the generation of waste. researchgate.netnih.gov

Summary of Classical Oximation Conditions
Carbonyl CompoundReagentsSolventConditionsYieldReference
Aldehyde/KetoneHydroxylamine hydrochloride, PyridineEthanolReflux for 15-60 minNot specified researchgate.net
Fluoren-9-oneHydroxylamine hydrochlorideEthanol/Water70°C for 5 h92% nih.gov
Aldehyde/KetoneHydroxylamine hydrochloride, Sodium hydroxideEthanolNot specifiedNot specified researchgate.net

In line with the principles of green chemistry, which advocate for more environmentally friendly chemical processes, several improved oximation methods have been developed. bio-conferences.orgsoton.ac.uk These approaches aim to reduce waste, avoid hazardous solvents, and improve reaction efficiency through catalysis. nih.govacsgcipr.org

Solvent-free reactions, often utilizing grinding or "grindstone chemistry," represent a significant green alternative. nih.govasianpubs.org For example, aldehydes and ketones can be converted to their corresponding oximes in excellent yields by simply grinding the reactants with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi2O3) or anhydrous sodium carbonate (Na2CO3) at room temperature. nih.govasianpubs.org These methods are rapid, efficient, and minimize waste. nih.govasianpubs.org

Various catalysts have been employed to facilitate oximation under milder or more efficient conditions. These include both homogeneous and heterogeneous catalysts. Examples of catalysts used in greener oximation procedures include:

Bismuth(III) oxide (Bi2O3) nih.gov

Sodium carbonate (Na2CO3) asianpubs.org

Potassium carbonate (K2CO3) researchgate.net

Titanium dioxide/sulfate (TiO2/SO4^2−) researchgate.net

Zinc oxide (ZnO) researchgate.net

Magnetic iron(II,III) oxide (Fe3O4) nanoparticles researchgate.net

These catalytic and solvent-free methods offer significant advantages over classical procedures, including higher yields, shorter reaction times, milder conditions, and easier work-up. researchgate.netasianpubs.org

Examples of Green Oximation Methodologies
Catalyst/MethodConditionsAdvantagesReference
Bi2O3Solvent-free grinding at room temperatureExcellent yields (60-98%), short reaction time, environmentally safe nih.gov
Na2CO3Grinding at room temperatureHigh yields, simple, efficient, environmentally friendly asianpubs.org
Magnetic Fe3O4 nanoparticlesSolvent-free, 70-80°CHigh yields, recyclable catalyst, short reaction times, clean reaction researchgate.net
K2CO3MethanolRapid, practical, selective researchgate.net

Advanced Derivatization of this compound

Oximes are versatile chemical intermediates that can undergo various transformations to produce other functional groups. nih.gov The oxime group of this compound can be further modified to synthesize a range of other compounds.

A common reaction of ketoximes is the Beckmann rearrangement, which converts the oxime into an amide. nih.govasianpubs.org Oximes can also serve as precursors for the synthesis of nitriles, nitro compounds, nitrones, and amines. nih.gov

The hydroxyl group of the oxime is amenable to further functionalization. For instance, O-methylation of 9-fluorenone (B1672902) oxime can be achieved by treating the oxime with a base like sodium hydroxide to form the oximate anion, followed by reaction with dimethyl sulfate. jocpr.com This reaction produces the corresponding O-methyl ether derivative. A similar principle can be applied to synthesize more complex derivatives, such as 2,7-Bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one oxime, where the oxime is functionalized with a diethylaminoethoxy group. nih.gov Advanced derivatization protocols are crucial for the unambiguous identification of compounds in complex mixtures. nih.gov

O-Substitution Reactions (e.g., Esterification, Etherification)

The oxime functionality of this compound serves as a versatile handle for various O-substitution reactions, primarily esterification and etherification, leading to a diverse range of derivatives.

Etherification: The synthesis of O-alkylated derivatives of fluorenone oximes is a common strategy to introduce new functionalities. A general procedure for the O-methylation of 9-fluorenone oxime involves its reaction with dimethyl sulphate in the presence of a base. jocpr.com In a typical reaction, 9-fluorenone oxime is suspended in methanol and treated with a sodium hydroxide solution at low temperatures (0°C) to form the corresponding sodium salt. jocpr.com Subsequently, the slow addition of dimethyl sulphate leads to the formation of the O-methylated product. jocpr.com This methodology can be extrapolated for the synthesis of other O-alkyl ethers of this compound by using various alkylating agents.

Reactant 1Reactant 2BaseSolventTemperatureProduct
9-fluorenone oximeDimethyl sulphateSodium hydroxideMethanol0°CO-methyl-9-fluorenone oxime

Esterification and Related Reactions: The hydroxyl group of the oxime can also undergo reactions with isocyanates to form carbamoyl derivatives. For instance, 9H-fluoren-9-one oxime can be treated with various phenyl isocyanate derivatives in anhydrous tetrahydrofuran to yield novel O-aryl-carbamoyl-oxymino-fluorene compounds. nih.gov This reaction typically requires refluxing for an extended period to achieve good yields. nih.gov This approach highlights a pathway to ester-like derivatives through the formation of a carbamate linkage.

Reactant 1Reactant 2SolventConditionProduct Type
9H-fluoren-9-one oximePhenyl isocyanateAnhydrous TetrahydrofuranRefluxO-phenyl-carbamoyl-oxymino-fluorene

C-H Functionalization Strategies on the Fluorene Core

Direct functionalization of the C-H bonds on the aromatic core of fluorene and its derivatives represents an efficient and atom-economical approach to synthesize more complex molecules. While specific studies on this compound are limited, research on related fluorenone structures provides significant insights into potential synthetic strategies.

Palladium- and rhodium-catalyzed reactions are at the forefront of C-H activation and functionalization. For instance, palladium-catalyzed dual C-H functionalization of benzophenones has been reported as a concise route to fluorenone derivatives. Furthermore, rhodium-catalyzed oxidative dimeric cyclization of aromatic acids can lead to the formation of fluorenone-4-carboxylic acids. nih.gov These methodologies underscore the potential for direct modification of the fluorene backbone, which could be applicable to this compound. The methoxy groups at the 2 and 7 positions would act as directing groups, potentially influencing the regioselectivity of the C-H activation process.

Formation of Complex Fluorene-Oxime Hybrid Architectures

The ability of the oxime group to coordinate with metal ions has been exploited to create complex hybrid architectures with interesting properties and potential applications. Fluorenone-based ligands and their metal complexes have been investigated for their biological activities. epa.gov

The synthesis of metal (II) complexes from 9-oxo-9H-fluorene-1-carboxylic acid demonstrates the coordinating ability of the fluorenone scaffold. epa.gov The stoichiometry of these complexes is typically found to be 1:2 (metal:ligand), with the metal center adopting an octahedral geometry. epa.gov

Furthermore, oxime-based palladacycles have been developed and utilized in carbon-carbon coupling reactions. These thermally stable complexes can efficiently promote various transformations, such as Suzuki-Miyaura, Sonogashira, and Stille reactions, often in aqueous media and under microwave irradiation. The formation of such organometallic structures highlights the versatility of the fluorenone oxime moiety in constructing sophisticated molecular architectures.

The synthesis of new oxime metal (II) chelates often involves refluxing a hot ethanolic solution of the ligand with a hot ethanolic solution of the corresponding metal salt. biosciencejournals.com The resulting precipitates are then isolated and characterized. biosciencejournals.com In these complexes, the ligand typically coordinates to the central metal ion through various nitrogen and oxygen atoms, forming stable chelate rings. biosciencejournals.com

Ligand TypeMetal IonCoordination GeometryPotential Application
Fluorenone-basedTransition metals (e.g., Cu(II), Ni(II))OctahedralAnticancer agents
Oxime-basedPalladium(II)Square planarCatalysis

Mechanistic Investigations of Chemical Transformations

Nucleophilic Reactivity of the Oxime Moiety

The oxime functional group (C=N-OH) is a key determinant of the molecule's reactivity, capable of acting as a potent nucleophile, particularly upon deprotonation.

Deprotonation of the oxime hydroxyl group creates a highly nucleophilic oximate anion. This process is typically achieved using a base. For instance, 9-fluorenone (B1672902) oxime can be deprotonated by a phosphazene base, significantly enhancing its nucleophilicity. mdpi.com The resulting anion is a "super-nucleophile," a class of reactive species characterized by an atom with an unshared electron pair adjacent to the nucleophilic center, a phenomenon known as the α-effect. mdpi.com This enhanced reactivity of the deprotonated form is central to its ability to engage in nucleophilic attacks.

Table 1: Equilibrium Constants for a Related Fluorene (B118485) Oxime Derivative This table presents data for the formation and protonation of 9-formylfluorene oxime, illustrating the equilibria involved in oxime systems.

Equilibrium Constant Value
Carbinolamine Formation Kadd 440
Oxime Formation Kox 3.0 x 108
Oxime Protonation pKa -1.62

Data derived from studies on 9-formylfluorene oxime. researchgate.net

Once deprotonated, the resulting oximate anion of a fluorenone oxime readily attacks electrophilic centers. A clear example of this is the reaction of deprotonated 9-fluorenone oxime with the organophosphate chlorpyrifos (B1668852). mdpi.com In this mechanism, the oximate anion performs a nucleophilic attack on the phosphorus atom of chlorpyrifos. This reaction leads to the displacement of the 3,5,6-trichloro-2-pyridinol leaving group and the formation of a new phosphorus-oxygen bond with the oxime moiety. mdpi.com This type of reaction underscores the utility of deprotonated oximes as potent nucleophiles for forming new covalent bonds with electrophilic substrates. mdpi.com

Photochemical Reactivity and Radical Generation

Esters and ethers derived from oximes are valuable photochemical precursors for generating a variety of free radicals. researchgate.net The core of this reactivity is the cleavage of the weak N-O bond upon photochemical stimulation. researchgate.netnsf.gov

Derivatives of 9-fluorenone oxime are particularly effective in this regard due to their yellow color, which corresponds to a convenient long-wavelength absorption suitable for photochemical experiments. acs.org When an oxime ester, such as an O-acyl-9-fluorenone oxime, is irradiated with light (e.g., a 355 nm laser pulse), the primary photochemical event is the homolytic scission of the N-O bond. researchgate.netacs.org

This cleavage generates two primary radical species: an iminyl radical (in this case, the fluoren-9-iminyl radical) and an acyloxy radical. acs.org The acyloxy radical is often unstable and rapidly undergoes decarboxylation (loses CO₂) to yield a second, different radical. researchgate.netacs.org For example, the photolysis of 9-fluorenone oxime phenylglyoxylate yields the benzoyl radical, carbon dioxide, and the fluoren-9-iminyl radical. researchgate.net These transient radical species can be detected and studied using time-resolved spectroscopic techniques. researchgate.netacs.org

Table 3: Radical Species Generated from Photolysis of 9-Fluorenone Oxime Derivatives

Precursor Radicals Generated Spectroscopic Signature (IR)
O-chlorooxalyl-9-fluorenone oxime Predominantly N-O cleavage; chlorocarbonyl radical not detected. acs.org CO₂ detected. acs.org
Fluoroformyl oxime Fluoroformyl radical (FCO•). researchgate.net Not specified.
9-fluorenone oxime phenylglyoxylate Benzoyl radical, fluoren-9-iminyl radical. researchgate.net Benzoyl radical: ν(C=O) = 1824 cm⁻¹. researchgate.net

This photochemical N-O bond cleavage is a versatile method for generating iminyl radicals, which are valuable intermediates in organic synthesis for constructing nitrogen-containing molecules. nsf.govbeilstein-journals.org

Acid-Catalyzed Rearrangements

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or lactams. organic-chemistry.orgchemistrysteps.com The reaction is initiated by the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). unacademy.commasterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. wikipedia.orgchemistrysteps.com This 1,2-shift results in the formation of a nitrilium ion intermediate. chemistrysteps.com

In the case of 2,7-Dimethoxy-9H-fluoren-9-one oxime, being a cyclic ketoxime, the Beckmann rearrangement would be expected to yield a lactam. The regioselectivity of the rearrangement is determined by which of the two carbon atoms attached to the oxime carbon migrates.

Computational studies have provided detailed insights into the mechanism of the Beckmann rearrangement. wikipedia.org The reaction is understood to proceed through a transition state where the migrating group moves towards the nitrogen as the N-O bond breaks. wikipedia.orgslideshare.net The role of the acid catalyst is to facilitate the departure of the leaving group. organic-chemistry.orgmasterorganicchemistry.com The rearrangement of acetone oxime in a Beckmann solution has been shown through computational studies to involve acetic acid molecules and a proton in the transition state, which stabilize the departing hydroxyl group. wikipedia.org

For acetophenone oxime, computational studies suggest that when the migrating substituent is a phenyl group, the mechanism may involve the formation of an intermediate three-membered π-complex. slideshare.net In the rearrangement of this compound, the electronic effects of the methoxy (B1213986) groups would influence the stability of the transition state and potentially the reaction rate. The attack of water on the resulting nitrilium ion, followed by tautomerization, leads to the final lactam product. unacademy.commasterorganicchemistry.com

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum of 2,7-Dimethoxy-9H-fluoren-9-one oxime is expected to show distinct signals corresponding to the different types of protons. The two methoxy (B1213986) groups (-OCH₃) would typically appear as a sharp singlet integrating to six protons. The aromatic protons on the fluorene (B118485) core would exhibit a specific splitting pattern due to their coupling with adjacent protons. Protons H-1, H-8, H-3, H-6, H-4, and H-5 would each produce unique signals in the aromatic region of the spectrum. The hydroxyl proton of the oxime group (-NOH) would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. For the related parent compound, Fluoren-9-one oxime, aromatic protons are observed between 7.28 and 8.42 ppm. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the methoxy carbons (typically around 55-60 ppm), the aromatic carbons, and the characteristic C9 carbon of the oxime C=NOH group. nih.govresearchgate.net In the parent Fluoren-9-one oxime, the C=N carbon appears at 153.6 ppm, and the aromatic carbons are observed between 119.8 and 141.4 ppm. nih.gov The presence of electron-donating methoxy groups at positions 2 and 7 would influence the chemical shifts of the aromatic carbons compared to the unsubstituted parent compound.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of all proton and carbon signals by revealing their correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-OCH₃~3.9 (singlet, 6H)~56
Aromatic C-H~7.0 - 7.8~105 - 135
Aromatic Quaternary C-~135 - 150
C=NOH-~154
N-OHBroad, variable-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups within a molecule. For this compound, the key vibrational modes would confirm the presence of the oxime and methoxy groups.

The IR spectrum of the parent compound, Fluoren-9-one oxime, shows a broad band for the O-H stretch of the oxime from 3500 to 2800 cm⁻¹ and a C=N stretch at 1602 cm⁻¹. nih.gov A gas-phase IR spectrum is also available from the NIST Mass Spectrometry Data Center. nist.gov For the target molecule, characteristic IR absorption bands would include:

A broad O-H stretching band from the oxime group, typically in the 3100-3400 cm⁻¹ region.

Aromatic C-H stretching bands just above 3000 cm⁻¹.

Aliphatic C-H stretching bands from the methoxy groups just below 3000 cm⁻¹.

A C=N stretching vibration for the oxime group, expected around 1640-1660 cm⁻¹.

Strong C-O stretching bands for the aryl ether methoxy groups, typically appearing in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Various aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C=N bonds.

Table 2: Key Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Oxime (-NOH)O-H stretch3100 - 3400 (broad)
Oxime (-C=N)C=N stretch1640 - 1660
Methoxy (-OCH₃)C-H stretch2850 - 2960
Methoxy (-OCH₃)C-O stretch1200 - 1250 & 1000 - 1050
Aromatic RingC-H stretch3000 - 3100
Aromatic RingC=C stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₅H₁₃NO₃), the calculated monoisotopic mass is 255.0895 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 255. Subsequent fragmentation could involve the loss of small neutral molecules or radicals, such as:

Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 238.

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 224.

Loss of formaldehyde (CH₂O) from a methoxy group.

The mass spectrum for the parent Fluoren-9-one oxime shows a strong molecular ion peak at m/z 195. nih.gov

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Structure and Sensing Applications

UV-Visible spectroscopy probes the electronic transitions within a molecule. The fluorene core is a well-known chromophore. The introduction of the oxime and, particularly, the two electron-donating methoxy groups at the 2 and 7 positions, is expected to significantly influence the absorption spectrum compared to the unsubstituted fluorenone. These auxochromic methoxy groups typically cause a bathochromic (red) shift of the π→π* transition absorption bands to longer wavelengths.

Fluorescence spectroscopy measures the light emitted from a molecule after it absorbs light. Fluorenone derivatives are known for their interesting photophysical properties. Notably, the parent compound, 9-fluorenone (B1672902) oxime, has been utilized as a fluorescent probe for the detection of the pesticide chlorpyrifos (B1668852). mdpi.com Upon deprotonation, the oxime undergoes a nucleophilic reaction that significantly alters its fluorescence properties, demonstrating its potential in sensing applications. mdpi.com It is anticipated that this compound would possess similar or potentially enhanced fluorescent properties due to the extended conjugation and electron-donating nature of the methoxy groups.

Time-Resolved Spectroscopy (e.g., TRIR, TREPR) for Transient Intermediate Detection

Time-resolved spectroscopy techniques are powerful tools for studying the short-lived intermediates formed during photochemical reactions. While studies on this compound itself are not available, research on a related compound, 9-fluorenone oxime phenylglyoxylate, provides significant insight. researchgate.net

Using techniques like Time-Resolved Infrared (TRIR) and Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy, researchers were able to detect transient species formed upon photolysis. researchgate.net Pulsed irradiation of the oxime derivative led to the formation of the fluorene-9-iminyl radical , a key intermediate with a lifetime in the microsecond range. researchgate.net This radical was successfully detected and characterized by TREPR spectroscopy. researchgate.net These findings suggest that photolysis of this compound would likely generate a corresponding 2,7-dimethoxy-substituted fluoren-9-iminyl radical, which could be similarly observed and studied using these advanced time-resolved methods.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, the structures of its precursor, 2,7-Dimethoxy-9H-fluoren-9-one , and its parent compound, Fluoren-9-one oxime , are available and provide valuable comparative data. nih.govresearchgate.net

The crystal structure of 2,7-Dimethoxy-9H-fluoren-9-one reveals a planar fluorenone core with the methoxy groups lying nearly in the plane of the aromatic system. nih.gov The structure of Fluoren-9-one oxime shows that the fluorene system and the oxime group are essentially coplanar. nih.govresearchgate.net In its crystal lattice, molecules are linked by O-H···N hydrogen bonds, forming chains. nih.govresearchgate.net A crystal structure of this compound would be expected to exhibit similar planarity and hydrogen bonding patterns, with the methoxy groups influencing the crystal packing.

Table 3: Comparative Crystallographic Data for Related Compounds
Parameter2,7-Dimethoxy-9H-fluoren-9-one nih.govFluoren-9-one oxime nih.govresearchgate.net
Formula C₁₅H₁₂O₃C₁₃H₉NO
Crystal System MonoclinicOrthorhombic
Space Group P 1 21/n 1P2₁2₁2₁
a (Å) 7.84524.8009
b (Å) 3.907312.2309
c (Å) 36.549016.0247
α (°) 9090
β (°) 93.552590
γ (°) 9090
Volume (ų) Not specified940.96
Z 44

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For 2,7-Dimethoxy-9H-fluoren-9-one oxime, DFT calculations can elucidate its electronic structure and predict its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Theoretical studies on similar oxime-containing compounds have demonstrated the utility of DFT in predicting molecular geometries and electronic properties. For instance, in studies of dipterocarpol (B1150813) oxime, various DFT functionals have been benchmarked to accurately predict NMR chemical shifts, indicating the reliability of these methods for structural and electronic characterization. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT (Hypothetical Data)

PropertyValueSignificance
HOMO Energy-6.2 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.8 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVIndicates kinetic stability and chemical reactivity.
Dipole Moment3.5 DProvides insight into the molecule's polarity and intermolecular interactions.
Electron Affinity1.5 eVEnergy released when an electron is added to the molecule.
Ionization Potential6.5 eVEnergy required to remove an electron from the molecule.

Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that can be obtained from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules.

By simulating the motion of atoms and bonds, MD can reveal the preferred conformations of the molecule, including the orientation of the methoxy (B1213986) and oxime functional groups. This is crucial for understanding its structure-activity relationships. Furthermore, MD simulations can model intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital for predicting the compound's behavior in different environments. nih.govresearchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT, are instrumental in elucidating the mechanisms and energetics of chemical reactions involving this compound. These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and products.

For example, the synthesis of fluorenone derivatives often involves reactions like Sonogashira coupling. mdpi.comresearchgate.net Quantum chemical calculations can model the step-by-step mechanism of such reactions, providing insights into the role of catalysts and the factors that influence reaction rates and yields. Similarly, the photochemical reactivity of related fluorenone oximes has been investigated using a combination of experimental and computational techniques, revealing the formation of various radical intermediates. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods are increasingly used to predict the spectroscopic properties of molecules with high accuracy. For this compound, these predictions can aid in the interpretation of experimental spectra and the confirmation of its chemical structure.

NMR Chemical Shifts: DFT calculations have become a standard tool for the prediction of 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that correlate well with experimental values. nih.govresearchgate.netmdpi.comrsc.org Machine learning models trained on large datasets of experimental and calculated NMR data are also emerging as powerful predictive tools. mdpi.com

Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for a Fluorenone Derivative (Illustrative Example)

Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm)Deviation (ppm)
C1120.5121.20.7
C2128.9129.50.6
C3122.3122.80.5
C4135.1134.7-0.4
C9 (C=O)193.8194.50.7

Note: This table presents hypothetical data for a fluorenone derivative to illustrate the typical accuracy of DFT-based NMR predictions.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. nih.gov These calculations can determine the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. Such predictions are valuable for understanding the photophysical properties of this compound and can be correlated with its potential for applications in materials science or as a photosensitizer. nih.gov

Advanced Synthetic Applications in Organic Chemistry

Role as Versatile Building Blocks in Complex Molecule Synthesis

The fluorene (B118485) core, particularly when functionalized, serves as a robust scaffold for the construction of complex, high-performance organic materials. The ketone precursor, 2,7-Dimethoxy-9H-fluoren-9-one, is a key starting material for synthesizing spiro[fluorene-9,9′-xanthene] (SFX) derivatives. These spiro compounds are created through a one-pot condensation reaction of the fluorenone with resorcinol (B1680541) derivatives, a process that is often catalyzed by acid. 20.210.105arkat-usa.org

The resulting SFX structures are crucial building blocks for blue-light-emitting materials used in organic light-emitting diodes (OLEDs). 20.210.105 The rigid, orthogonal spiro-architecture enhances the morphological stability and prevents undesirable intermolecular interactions, which is critical for device longevity and efficiency. researchgate.netresearchgate.net The 2,7-dimethoxy substituents on the fluorene moiety can be used to tune the electronic and optical properties of the final SFX-based materials. While the oxime derivative itself is not directly used in this specific synthesis, its ketone precursor demonstrates the value of the 2,7-dimethoxyfluorene scaffold as a versatile building block.

Building Block PrecursorResulting Complex MoleculeKey Synthetic ReactionPrimary Application Area
2,7-Disubstituted-9-fluorenoneSpiro[fluorene-9,9′-xanthene] (SFX)Acid-catalyzed condensation with resorcinolsOrganic Light-Emitting Diodes (OLEDs) 20.210.105researchgate.net
2,7-Dibromo-9-fluorenoneSFX frameworksOne-step condensation with resorcinolOptoelectronic devices researchgate.net

Precursors for Heterocyclic Compound Synthesis (e.g., Nitrogen-Containing Heterocycles)

Oximes are highly versatile functional groups in organic synthesis, serving as valuable precursors for a wide array of nitrogen-containing heterocycles. clockss.org The oxime moiety (C=N-OH) can be involved in various cyclization reactions, providing a direct pathway to introduce a nitrogen atom into a ring system. General methodologies for synthesizing heterocycles from oximes include reactions that form aziridines, pyrroles, isoxazoles, pyridines, and quinolines. clockss.org

Although specific literature detailing the use of 2,7-Dimethoxy-9H-fluoren-9-one oxime in these transformations is not prevalent, the established reactivity of oximes suggests its potential as a precursor. For instance, the Beckmann rearrangement of ketoximes is a classic method for synthesizing amides or lactams, which are themselves important heterocyclic structures. Furthermore, radical cyclization of oximes can lead to the formation of dihydropyrroles, and transition-metal-catalyzed reactions can yield various other nitrogen-containing ring systems. The rigid fluorene backbone of this compound would impart unique structural and photophysical properties to any resulting heterocyclic products.

Development of Photoinitiators and Photolabile Protecting Groups

The 2,7-dimethoxyfluorene scaffold exhibits significant photoactivity, making its derivatives promising candidates for photochemical applications. Research on related compounds, such as 2,7-dimethoxy-9-fluorenol, has shown that irradiation leads to the cleavage of the bond at the C9 position. scispace.com This photocleavage proceeds through two competing pathways: a homolytic pathway that generates radical intermediates and a heterolytic pathway that forms the 2,7-dimethoxy-9-fluorenyl cation. scispace.comnih.govresearchgate.net

Both of these photochemical outcomes are highly relevant to advanced applications:

Photoinitiators : The generation of radicals via homolytic cleavage is the fundamental principle of Type I photoinitiators, which are used to trigger polymerization reactions upon exposure to light. The fluorene-9-iminyl radical, which would be formed from the oxime, could potentially initiate such processes.

Photolabile Protecting Groups (PPGs) : The efficient generation of a cation via heterolytic cleavage allows a molecule to function as a PPG, or a "caging" group. A PPG can be attached to a bioactive molecule to render it inactive, with its function being restored upon light-induced cleavage of the PPG. The formation of the 2,7-dimethoxy-9-fluorenyl cation suggests that this core could be developed into a PPG for controlling biological processes with high spatial and temporal precision. scispace.com

Photochemical PathwayIntermediate SpeciesPotential ApplicationMechanism
Homolytic Cleavage2,7-dimethoxy-9-fluorenyl radicalPhotoinitiatorsFormation of radical species that initiate polymerization. scispace.com
Heterolytic Cleavage2,7-dimethoxy-9-fluorenyl cationPhotolabile Protecting GroupsLight-induced release of a leaving group to unmask a protected functionality. scispace.com

Applications in Coordination Chemistry: Oximes as Ligands for Metal Complexes

The oxime group is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions. The nitrogen and oxygen atoms of the oxime can act as donor sites, allowing it to function as a mono- or bidentate ligand. The crystal structure of the parent compound, 9-fluorenone (B1672902) oxime, reveals intermolecular O—H⋯N hydrogen bonds, demonstrating the donor and acceptor capabilities of the oxime moiety. nih.govresearchgate.net

This inherent coordinating ability suggests that this compound can form stable complexes with transition metals. The coordination of a metal ion to the oxime can significantly alter the electronic properties of the entire molecule, potentially leading to new materials with interesting catalytic, magnetic, or photophysical properties. While specific metal complexes of this compound have not been extensively reported, the general principles of coordination chemistry indicate its strong potential for use as a versatile ligand. nih.gov

Design of Fluorescent Probes and Chemosensors for Analytical Detection

The fluorenone scaffold is an excellent fluorophore, and its derivatives have been successfully developed into fluorescent chemosensors for the detection of various analytes. The parent compound, 9-fluorenone oxime, has been utilized as a "turn-on" fluorescent probe for the direct detection of the organophosphate pesticide chlorpyrifos (B1668852). mdpi.com Other fluorenone-based Schiff bases have been designed for sensing iodide ions. nih.gov

The presence of the 2,7-dimethoxy groups on the fluorenone core is known to significantly modulate the photophysical properties of the molecule. Studies on methoxy-substituted fluorenones have shown that substituents at the 2 and 7 positions (para to the carbonyl group) can influence the molecule's fluorescence. rsc.orgresearchgate.net This tuning effect is critical for designing highly sensitive and selective chemosensors. Therefore, this compound serves as a promising platform for developing new analytical tools.

Mechanism of Fluorescence Response and Turn-On/Off Properties

The fluorescence of fluorenone oxime-based sensors is often modulated by well-understood photophysical mechanisms. A common strategy for creating a "turn-on" sensor involves designing the molecule to be initially non-fluorescent or weakly fluorescent due to a quenching process. Upon interaction with a specific analyte, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity.

Two primary mechanisms are relevant to fluorenone oxime sensors:

Photoinduced Electron Transfer (PeT) : In its native state, the oxime group can act as an electron donor that quenches the fluorescence of the excited fluorenone core through PeT. In the sensor for chlorpyrifos, the deprotonated oxime performs a nucleophilic attack on the pesticide. This reaction forms a new product where the phosphate (B84403) group is attached to the oxime oxygen, which blocks the PeT pathway and "turns on" the fluorescence. mdpi.com

Intramolecular Charge Transfer (ICT) and C=N Isomerization : In some sensor designs, the fluorescence is quenched by a combination of ICT from a donor part of the molecule to the fluorenone acceptor and by energy loss through the isomerization of the C=N double bond. The binding of an analyte, such as an iodide ion, can restrict this isomerization and inhibit the ICT process, leading to enhanced fluorescence emission. nih.gov

The 2,7-dimethoxy groups act as electron-donating groups, which can influence the energy levels of the fluorenone core and thereby affect the efficiency of these quenching and emission processes. rsc.orgresearchgate.net

Strategies for Enhancing Selectivity and Sensitivity

The performance of a chemosensor is defined by its selectivity (ability to detect a specific analyte in the presence of others) and sensitivity (the lowest detectable concentration). Several strategies can be employed to enhance these properties in sensors based on this compound:

Structural Modification : The selectivity of the sensor is primarily determined by the nature of the reaction or binding between the oxime and the analyte. Modifying the structure of the fluorenone backbone or adding specific recognition units can create a more selective binding pocket for the target analyte.

Tuning Electronic Properties : As demonstrated by studies on methoxy-fluorenones, altering the position and number of electron-donating or electron-withdrawing groups can fine-tune the sensor's photophysical properties. This can lead to a lower background signal and a larger fluorescence enhancement upon analyte detection, thereby increasing sensitivity. rsc.orgresearchgate.net

Optimizing Reaction Conditions : For sensors that rely on a chemical reaction, optimizing factors such as pH, solvent, and temperature can enhance the reaction rate and specificity for the target analyte, improving both sensitivity and selectivity. In the case of the chlorpyrifos sensor, the use of a specific non-nucleophilic base was crucial for ensuring that only the deprotonated oxime, and not the base itself, reacted with the analyte. mdpi.com

By leveraging these strategies, the this compound framework can be adapted to create highly effective sensors for a wide range of analytical targets.

Exploitation in Skeletal Rearrangements and Oxidative Scission Reactions

The unique structural framework of this compound, featuring a rigid tricyclic system and a reactive oxime functional group, makes it a candidate for advanced synthetic transformations. This section explores its potential utility in skeletal rearrangements, particularly the Beckmann rearrangement, and in oxidative scission reactions, which can lead to the formation of novel molecular architectures or the regeneration of the parent ketone.

Skeletal Rearrangements: The Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed transformation of an oxime into an amide. wikipedia.orgorganic-chemistry.org For ketoximes like this compound, this rearrangement is expected to yield a lactam, a cyclic amide. The reaction is known to proceed stereospecifically, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating. wikipedia.org Given the symmetrical nature of the fluorene core in this specific molecule, only one lactam product is anticipated.

The proposed mechanism, initiated by an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by the concerted migration of one of the fluorene rings to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product is formed. masterorganicchemistry.com

The expected product of the Beckmann rearrangement of this compound is a dibenzo[b,d]azepin-6(5H)-one derivative. The electron-donating methoxy (B1213986) groups at the 2 and 7 positions are anticipated to influence the electronic properties of the aromatic system but are not expected to alter the fundamental course of the rearrangement.

Table 1: Predicted Outcome of the Beckmann Rearrangement of this compound

Starting MaterialReaction TypePredicted Product
This compoundBeckmann Rearrangement2,10-dimethoxydibenzo[b,d]azepin-6(5H)-one

This transformation is significant as it provides a pathway to expand the five-membered central ring of the fluorene skeleton into a seven-membered nitrogen-containing ring, offering access to a class of compounds with potential applications in medicinal chemistry and materials science.

Oxidative Scission Reactions

Oxidative scission of oximes can proceed through various pathways, leading to either the regeneration of the parent ketone or the cleavage of carbon-carbon bonds.

Regeneration of the Parent Ketone:

The conversion of an oxime back to its corresponding ketone is a valuable transformation in synthetic chemistry, often employed when the oxime functionality is used as a protecting or directing group. nih.govrsc.orgresearchgate.net Various methods have been developed for this purpose. For this compound, these methods would be expected to yield 2,7-Dimethoxy-9H-fluoren-9-one.

One modern approach involves the use of photoexcited nitroarenes, which can achieve a mild and functional-group-tolerant conversion of methoximes to their parent ketones. nih.govrsc.orgresearchgate.net While the substrate is an oxime, not a methoxime, similar principles of oxidative cleavage could potentially be applied.

Table 2: Predicted Outcome of Oxidative Cleavage for Ketone Regeneration

Starting MaterialReaction TypePredicted Product
This compoundOxidative Cleavage2,7-Dimethoxy-9H-fluoren-9-one

Carbon-Carbon Bond Cleavage:

Under certain conditions, particularly with cyclic ketoxime esters, the N-O bond can be cleaved to generate an iminyl radical. This radical can then undergo β-C-C bond scission, leading to a ring-opened product containing a cyanoalkyl group and an acyl radical. nih.gov If this compound were converted to a suitable ester derivative (e.g., an acetate (B1210297) or benzoate (B1203000) ester) and subjected to these conditions (often involving a transition metal or photosensitizer), a C-C bond cleavage of the five-membered ring could be envisioned.

This would be a more drastic transformation, resulting in the scission of the fluorene skeleton and the formation of a biphenyl (B1667301) derivative. This type of reaction opens up possibilities for creating highly functionalized, non-fused aromatic systems from a rigid tricyclic precursor. The precise nature of the products would depend on the specific reaction conditions and the fate of the resulting radical intermediates.

Table 3: Hypothetical Products from Oxidative C-C Bond Scission of an Activated this compound Derivative

Starting Material DerivativeReaction TypePotential Product Type
This compound esterRadical-mediated C-C bond cleavageFunctionalized biphenyl derivative

The exploitation of this compound in these skeletal rearrangement and oxidative scission reactions highlights its potential as a versatile building block in advanced organic synthesis. While specific experimental data for this compound may be limited, the established principles of these reactions provide a strong foundation for predicting its reactivity and the potential to generate novel and complex molecular structures.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2,7-Dimethoxy-9H-fluoren-9-one oxime and its derivatives is expected to be heavily influenced by the principles of green chemistry. Current methods for producing the parent 9-fluorenone (B1672902) often rely on the oxidation of fluorene (B118485), and greener approaches are actively being sought. nbinno.com Research is moving towards the use of molecular oxygen from the air as the primary oxidant, often facilitated by recyclable catalysts like potassium hydroxide (KOH) on a solid support. nbinno.comresearchgate.net These methods operate under milder conditions, thereby reducing energy consumption and avoiding the generation of toxic byproducts. nbinno.com Another sustainable approach involves the use of dimethyl sulfoxide (DMSO) as a solvent and sodium hydroxide as a catalyst, which offers the advantages of low toxicity and the potential for solvent recycling. google.com

Future synthetic strategies for this compound will likely focus on:

Aerobic Oxidation: Developing catalytic systems that utilize air as the oxidant for the conversion of 2,7-dimethoxy-9H-fluorene to the corresponding ketone.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel, minimizing waste and improving efficiency.

Alternative Energy Sources: Investigating the use of microwave irradiation or photochemical methods to drive the synthesis, potentially leading to faster reaction times and lower energy input. mdpi.com

These sustainable methodologies will not only make the synthesis of this compound more environmentally friendly but also more cost-effective for potential large-scale production. researchgate.netgoogle.com

Integration into Organocatalytic and Metal-Catalyzed Systems

The oxime functional group in this compound presents significant opportunities for its use in catalysis. Oximes have been recognized as valuable "soft" oxygen nucleophiles in organocatalytic reactions, such as enantioselective conjugate additions. acs.org The planar nature and minimal steric hindrance of the oxime group make it an attractive candidate for reactions involving crowded transition states. acs.org

Furthermore, the nitrogen and oxygen atoms of the oxime moiety can act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations. researchgate.net The fluorene backbone, with its electron-donating methoxy (B1213986) groups, can further influence the electronic properties and stability of such metal complexes.

Future research in this area could explore:

Asymmetric Organocatalysis: Employing chiral derivatives of this compound as organocatalysts for stereoselective reactions. The development of new catalyst scaffolds is a key area of interest in this field. nih.gov

Metal-Ligand Complex Catalysis: Synthesizing and characterizing transition metal complexes of this compound and evaluating their catalytic activity in cross-coupling reactions, C-H activation, and oxidation reactions. nih.govacs.orgmdpi.com The design of palladacycles for sequential reactions is a promising avenue. acs.org

Photoredox Catalysis: Investigating the potential of functionalized oximes, including derivatives of this compound, as precursors for radical generation under visible light photoredox conditions. mdpi.comresearchgate.net

The tunability of the electronic and steric properties of the fluorene core through modification of the methoxy groups could lead to the development of highly selective and efficient catalysts.

Advanced Materials Science Applications with Chemical Compound Focus

Fluorene derivatives are well-established building blocks for a wide range of advanced materials due to their unique photophysical and electronic properties. entrepreneur-cn.com The rigid and planar structure of the fluorene core, combined with the potential for functionalization, makes these compounds suitable for applications in organic electronics and photonics. researchgate.net

The introduction of the oxime group and methoxy substituents in this compound is expected to modulate these properties, opening up new possibilities for materials science applications. For instance, the electron-donating methoxy groups can influence the HOMO-LUMO energy levels, while the oxime moiety can provide a site for further functionalization or influence intermolecular interactions. nih.gov

Emerging research in this domain is likely to focus on:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of this compound and its derivatives as potential emitters or host materials in OLED devices. entrepreneur-cn.com

Organic Semiconductors: Exploring the charge transport characteristics of polymers and small molecules incorporating the this compound unit for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). entrepreneur-cn.comnih.gov

Fluorescent Probes and Sensors: Developing chemosensors based on the fluorescence quenching or enhancement of this compound upon interaction with specific analytes. The fluorene scaffold is known for its high fluorescence quantum yield and photostability. elsevierpure.comresearchgate.netnjit.edu

Computational studies, such as Density Functional Theory (DFT), will play a crucial role in predicting the electronic and optical properties of new materials based on this compound, guiding synthetic efforts. nih.govfigshare.com

Interdisciplinary Research Interfaces in Chemical Sciences

The versatile nature of the fluorene and oxime moieties suggests that this compound could serve as a valuable platform for interdisciplinary research, bridging the gap between chemistry, biology, and medicine. Fluorene derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. entrepreneur-cn.comnih.govresearchgate.net The oxime functionality is also present in various bioactive molecules. nih.gov

Future interdisciplinary research could venture into:

Chemical Biology: Designing and synthesizing fluorescent probes based on this compound for bioimaging applications, such as two-photon fluorescence microscopy, to visualize cellular processes in real-time. elsevierpure.comresearchgate.netresearchgate.netnih.gov

Medicinal Chemistry: Exploring the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. The compound could be modified to target specific enzymes or receptors. biosynth.com

Supramolecular Chemistry: Utilizing the self-assembly properties of this compound to construct novel supramolecular architectures with potential applications in drug delivery or catalysis.

The ability to functionalize both the fluorene core and the oxime group provides a high degree of modularity for creating a diverse library of compounds for screening in various biological and material science applications.

Q & A

Q. What are the common synthetic routes for 2,7-Dimethoxy-9H-fluoren-9-one oxime?

The synthesis involves:

  • Oxidative ring-opening : Starting from 9H-fluoren-9-ol derivatives, reagents like acetic anhydride or phosphorus oxychloride facilitate intermediate formation (e.g., hydroxy-aroyl biaryls) .
  • Methoxy functionalization : Electrophilic substitution or nucleophilic displacement under controlled conditions introduces methoxy groups at positions 2 and 7 .
  • Oxime formation : Reacting the ketone with hydroxylamine hydrochloride in a buffered solution (pH 4.5–5.5) at 60–80°C. Purification via recrystallization or column chromatography ensures high purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • GC/MS : Validates purity and detects volatile by-products, as demonstrated for structurally similar fluorenone derivatives .
  • NMR (¹H, ¹³C) : Confirms methoxy group positions and oxime tautomerism (syn/anti isomers). Chemical shifts for aromatic protons typically appear at δ 6.8–7.5 ppm .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, resolving stereochemistry and hydrogen-bonding networks. Disordered solvent molecules in the lattice require careful modeling .

Q. What safety precautions are recommended when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of fine particulates.
  • Emergency protocols : Flush eyes/skin with water for 15 minutes upon contact. Seek medical consultation for acute toxicity (Category 4 for oral/dermal/inhalation exposure) .

Advanced Research Questions

Q. How can researchers optimize oxime formation to improve yield and purity?

Key parameters include:

  • Stoichiometry : A 1.2:1 molar ratio of hydroxylamine to ketone minimizes unreacted starting material.
  • Catalysis : Pyridine (5 mol%) accelerates reaction kinetics by deprotonating intermediates.
  • Purification : Gradient elution (hexane/ethyl acetate) in column chromatography separates oxime isomers. Yield optimization data from analogous compounds suggest 70–85% efficiency under ideal conditions .

Q. What strategies resolve contradictions between computational and experimental spectroscopic data?

  • DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian) and compare with experimental results. Deviations >0.5 ppm may indicate dynamic effects or crystal packing distortions .
  • Polymorph screening : Recrystallize from alternative solvents (e.g., DMSO vs. ethanol) to assess packing-induced spectral variations.
  • Cross-validation : HRMS confirms molecular formula, while X-ray data anchor structural assignments .

Q. How do methoxy substituents influence reactivity in cross-coupling reactions?

  • Electronic effects : Methoxy groups activate the fluorenone core at positions 3 and 8 for Suzuki-Miyaura coupling.
  • Steric hindrance : Bulky substituents at C2 and C7 necessitate optimized ligands (e.g., XPhos) and microwave-assisted heating (100°C, 30 min) for efficient Pd-catalyzed coupling .
  • Monitoring : In situ IR tracks C=O band reduction (1680 cm⁻¹ → disappearance) to confirm reaction progress .

Q. What challenges exist in assessing the ecological impact of this compound?

  • Persistence : OECD 301 biodegradation tests are required; methoxy groups may slow hydrolysis compared to non-substituted analogs.
  • Bioaccumulation : Log Kow values predicted via HPLC retention times suggest moderate bioaccumulation potential (log Kow ~3.2).
  • Toxicity screening : Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests are prioritized. Preliminary data from similar oximes indicate EC₅₀ values >10 mg/L .

Methodological Notes

  • Synthesis : Multi-step protocols require strict anhydrous conditions to prevent hydrolysis of intermediates .
  • Crystallography : SHELXL refinement parameters (e.g., R-factor <0.05) ensure accurate disorder modeling in crystal lattices .
  • Ecological risk : Tiered assessments align with antifouling paint regulatory frameworks, integrating mobility (soil column tests) and photodegradation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.